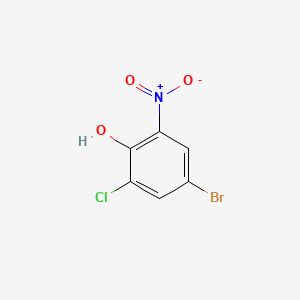

4-Bromo-2-chloro-6-nitrophenol

CAS No.: 58349-01-2

Cat. No.: VC1960764

Molecular Formula: C6H3BrClNO3

Molecular Weight: 252.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58349-01-2 |

|---|---|

| Molecular Formula | C6H3BrClNO3 |

| Molecular Weight | 252.45 g/mol |

| IUPAC Name | 4-bromo-2-chloro-6-nitrophenol |

| Standard InChI | InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |

| Standard InChI Key | SCQYUKGOAZBRQL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br |

Introduction

4-Bromo-2-chloro-6-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 g/mol. It is identified by the CAS number 58349-01-2 . This compound is primarily used in industrial settings, with specific applications not widely detailed in available literature .

Safety and Hazard Information

The compound is classified with hazard statements H302+H312+H332-H315-H319-H335, indicating it is harmful if swallowed, causes skin irritation, and can lead to respiratory tract irritation . Precautionary measures include avoiding skin contact and inhalation, and wearing protective equipment when handling the substance.

| Hazard Symbol | Signal Word | Hazard Statements | Precautionary Statements |

|---|---|---|---|

| GHS07 | Warning | H302+H312+H332-H315-H319-H335 | P260-P301+P312-P280 |

Environmental and Biodegradation Considerations

While specific biodegradation pathways for 4-bromo-2-chloro-6-nitrophenol are not well-documented, related compounds like 2-chloro-4-nitrophenol have been studied. For instance, Rhodococcus imtechensis RKJ300 can degrade 2-chloro-4-nitrophenol through oxidative and reductive mechanisms, suggesting potential microbial pathways for similar compounds .

Research Findings and Applications

Detailed research on 4-bromo-2-chloro-6-nitrophenol is limited, but its industrial use suggests potential applications in chemical synthesis or as a precursor to other compounds. The compound's reactivity, influenced by its halogen and nitro substituents, makes it a candidate for various chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume